
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine is a chemical compound with the molecular formula C16H14ClN3. It is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a chloro group, a dimethyl group, and a phenyl group attached to a benzotriazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine typically involves the following steps:
Formation of the Benzotriazepine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of methyl groups using methylating agents like methyl iodide.
Phenylation: Attachment of the phenyl group through reactions such as Suzuki coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzotriazepine derivatives.
Applications De Recherche Scientifique
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: Binds to benzodiazepine receptors in the central nervous system.
Pathways Involved: Modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlordiazepam: Another benzodiazepine with similar pharmacological properties.
Desoxychlordiazepoxide: A related compound with slight structural differences.
7-chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Shares a similar core structure but differs in functional groups.
Uniqueness
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
120698-07-9 |
|---|---|
Formule moléculaire |
C16H15ClN4 |
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
7-chloro-N,3-dimethyl-5-phenyl-1H-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C16H15ClN4/c1-18-16-19-14-9-8-12(17)10-13(14)15(20-21(16)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
OJTDIBCKEJZOMW-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
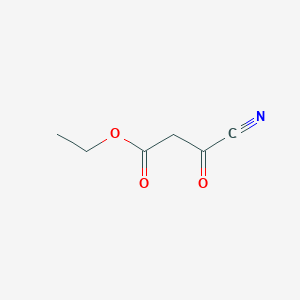
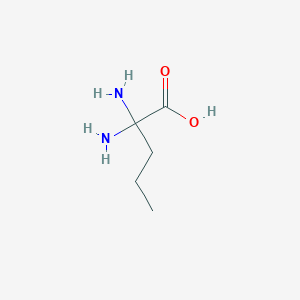
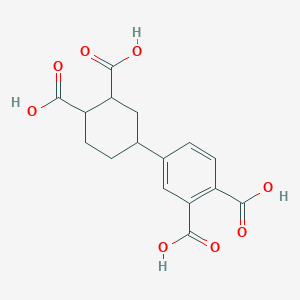

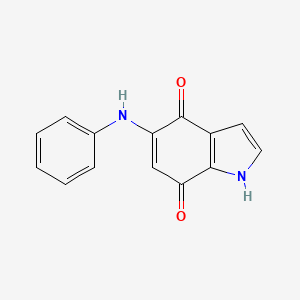

![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
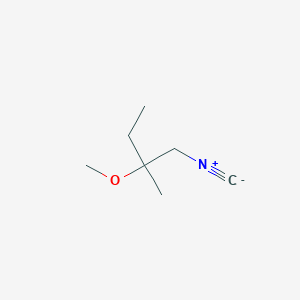


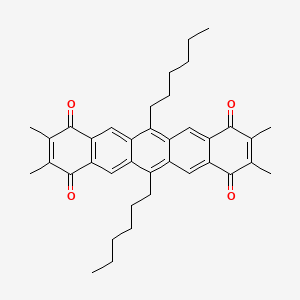

![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
